molecular formula C14H10BrN B13817975 4-Amino-4'-bromotolane

4-Amino-4'-bromotolane

Cat. No.: B13817975
M. Wt: 272.14 g/mol
InChI Key: BQNFKUROBGSULC-UHFFFAOYSA-N
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Description

While direct references to this compound are absent in the provided evidence, its structural analogues—such as 4-amino-4'-chlorodiphenyl , 4-Bromo-2-methylaniline , and 4-amino-4'-nitrobiphenyl —provide a basis for inferring its properties. These compounds typically exhibit planar aromatic systems with electron-donating (amino) and electron-withdrawing (bromo) groups, influencing their electronic behavior, solubility, and reactivity.

Properties

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

4-[2-(4-bromophenyl)ethynyl]aniline

InChI

InChI=1S/C14H10BrN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,16H2

InChI Key

BQNFKUROBGSULC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-bromotolane typically involves the coupling of 4-bromoaniline with a suitable tolane derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline reacts with a boronic acid derivative of tolane under mild conditions .

Industrial Production Methods: Industrial production of 4-Amino-4’-bromotolane often employs similar palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-bromotolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-4’-bromotolane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-4’-bromotolane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical properties of 4-Amino-4'-bromotolane analogues:

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications References
4-Amino-4'-chlorodiphenyl C₁₂H₁₀ClN 203.67 128 Insoluble in water; soluble in acetone, benzene, alcohol Sulfur determination in coal, rubber
4-Bromo-2-methylaniline C₇H₈BrN 186.05 Not reported Not reported Pharmaceutical intermediates
4-Amino-4'-nitrobiphenyl C₁₂H₁₀N₂O₂ 214.22 Not reported Soluble in organic solvents SERS studies for adsorption behavior
4-Amino-4'-cyanobiphenyl C₁₃H₁₀N₂ 194.24 185 Crystalline powder Organic electronics
4-Amino-4'-chlorobenzophenone C₁₃H₁₀ClNO 247.68 Not reported Not reported Sulfhydryl compound synthesis

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro, bromo) reduce solubility in polar solvents but enhance stability in organic matrices.
  • Amino groups improve reactivity in nucleophilic substitutions and coordination chemistry .
  • Biphenyl systems (e.g., 4-amino-4'-nitrobiphenyl) exhibit planar geometries conducive to π-π stacking, relevant in surface adsorption studies .

Reactivity and Functionalization

  • Schiff Base Formation: Amino groups react with carbonyl compounds (e.g., isatin) to form Schiff bases, as seen in 4-amino-1,2,4-triazole derivatives .
  • Electrophilic Substitution : Bromo substituents direct further substitutions (e.g., sulfonation, nitration) at meta/para positions .
  • pH-Dependent Behavior: Adsorption on silver surfaces varies with pH, as observed in 4-amino-4'-nitrobiphenyl SERS studies .

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